Acebrophylline - 96989-76-3

Acebrophylline

Catalog Number: EVT-315117
CAS Number: 96989-76-3
Molecular Formula: C22H28Br2N6O5
Molecular Weight: 616.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acebrophylline is a xanthine derivative, classified as an airway mucus regulator with anti-inflammatory properties. [] It is composed of ambroxol and theophylline-7-acetic acid. [] This compound is a subject of scientific research due to its multiple mechanisms of action in addressing obstructive airway diseases. []

Theophylline

Compound Description: Theophylline is a bronchodilator that works by inhibiting intracellular phosphodiesterases, which increases cyclic adenosine monophosphate (cAMP) levels and leads to the relaxation of bronchial muscles. [, ]

Relevance: Theophylline is a key constituent of Acebrophylline. [, ] While both compounds share bronchodilatory properties, Acebrophylline also possesses mucolytic and anti-inflammatory activities attributed to its other component, Ambroxol. [, ]

Ambroxol

Compound Description: Ambroxol is a mucolytic and expectorant agent that increases the serous gel phase in mucus, simulating cilia mobility and enhancing mucociliary clearance. [] It also inhibits phospholipase A and phosphatidylcholine, thereby reducing the synthesis of pro-inflammatory mediators like leukotrienes and tumor necrosis factors. []

Relevance: Ambroxol is a key constituent of Acebrophylline, contributing to its mucolytic and anti-inflammatory properties. [, , ] Acebrophylline, through its Ambroxol component, exhibits a broader mechanism of action in treating obstructive airway diseases compared to Theophylline alone. []

N-Acetylcysteine

Compound Description: N-Acetylcysteine is a medication used to treat paracetamol overdose and to loosen thick mucus in individuals with cystic fibrosis or chronic obstructive pulmonary disease. [] It can be administered intravenously, orally, or inhaled as a mist. []

Relevance: N-Acetylcysteine is often co-formulated with Acebrophylline in tablet dosage forms to target different aspects of respiratory diseases. [, ] While Acebrophylline primarily addresses bronchodilation, mucus regulation, and inflammation, N-Acetylcysteine focuses on mucus thinning and provides an additional therapeutic benefit in cases of paracetamol overdose. [, ]

Montelukast Sodium

Compound Description: Montelukast sodium is a leukotriene receptor antagonist used in treating asthma and allergic rhinitis by inhibiting leukotriene D4 (LTD4). []

Relevance: Montelukast sodium is frequently co-formulated with Acebrophylline to provide a synergistic effect in managing asthma and chronic obstructive pulmonary disease (COPD). [, , , , , ] This combination targets both the inflammatory and bronchoconstrictive components of these respiratory diseases. [, , , , , ]

Desloratadine

Compound Description: Desloratadine is a non-sedating antihistamine agent. []

Relevance: Desloratadine is investigated alongside Acebrophylline and Montelukast in a simultaneous quantification method using RP-HPLC-PDA for tablet formulations. [] This suggests potential future development of combination therapies including these three drugs for managing respiratory conditions with allergic components.

Fexofenadine

Compound Description: Fexofenadine is a non-sedating antihistamine. []

Relevance: A stability-indicating RP-HPLC method was developed for the simultaneous quantification of Acebrophylline and Fexofenadine in tablet dosage forms. [] This indicates a potential combined formulation of these drugs, potentially targeting respiratory conditions with allergic components.

Classification and Source

Acebrophylline is classified as a mucolytic agent and expectorant. It is derived from the combination of two pharmacologically active substances: theophylline-7-acetic acid and ambroxol. Theophylline is a xanthine derivative that has bronchodilator effects, while ambroxol enhances mucus clearance by increasing mucus production and facilitating its transport. This combination makes Acebrophylline effective in treating chronic obstructive pulmonary disease (COPD), asthma, and other respiratory disorders characterized by excessive mucus production .

Synthesis Analysis

The synthesis of Acebrophylline involves a reaction between equimolar amounts of theophylline-7-acetic acid and ambroxol base in a non-polar solvent. The synthesis process can be summarized as follows:

  1. Preparation of Reaction Mixture: Theophylline-7-acetic acid and ambroxol base are mixed in a non-polar solvent such as chloroform.
  2. Heating: The mixture is heated to a temperature between 60-65°C for 25-30 minutes with continuous stirring.
  3. Isolation: After cooling, Acebrophylline crystallizes out of the solution. The solid product is then separated by filtration, washed with a small amount of non-polar solvent, and dried.
  4. Yield and Purity: The yield of Acebrophylline obtained is reported to be 95-98% of the theoretical yield, with a purity exceeding 99% as measured by high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis

Acebrophylline has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. Its molecular formula is C17H20N2O4C_{17}H_{20}N_2O_4, indicating the presence of nitrogen atoms typical for xanthine derivatives. The compound features:

  • A xanthine core structure derived from theophylline.
  • Hydroxyl groups that enhance solubility and biological activity.
  • A carboxylic acid group from theophylline-7-acetic acid.

The detailed molecular structure can be analyzed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm functional groups and connectivity .

Chemical Reactions Analysis

Acebrophylline can undergo various chemical reactions typical for compounds containing amines, carboxylic acids, and hydroxyl groups:

  1. Esterification: Reaction with alcohols to form esters.
  2. Degradation: Under extreme conditions (high pH or temperature), it may degrade to form simpler compounds.
  3. Complexation: It can form complexes with metal ions or other drugs, which may affect its bioavailability.

These reactions are important for understanding its stability and interactions in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of Acebrophylline involves several pathways:

  1. Mucolytic Activity: It breaks down glycoprotein structures in mucus, reducing viscosity and promoting mucus clearance from the respiratory tract.
  2. Bronchodilation: Through the influence of theophylline component, it relaxes bronchial smooth muscles, leading to improved airflow.
  3. Anti-inflammatory Effects: Ambroxol exhibits anti-inflammatory properties that help reduce airway inflammation.

These combined effects make Acebrophylline effective in managing respiratory conditions associated with excessive mucus production .

Physical and Chemical Properties Analysis

Acebrophylline exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water, methanol, and ethanol; insoluble in non-polar solvents.
  • Melting Point: Approximately 100-105°C.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are critical for formulation development in pharmaceuticals .

Applications

Acebrophylline is utilized in various therapeutic applications:

  1. Respiratory Disorders: Primarily used to treat conditions like COPD, asthma, bronchitis, and cystic fibrosis where mucus clearance is impaired.
  2. Formulations: It can be formulated into tablets, syrups, or inhalation solutions for effective delivery.
  3. Research Applications: Ongoing studies explore its potential benefits in other conditions involving mucus hypersecretion or inflammation.
Introduction to Acebrophylline: Historical Context and Therapeutic Significance

Emergence of Methylxanthines in Respiratory Therapeutics

Methylxanthines represent a cornerstone class of purine-derived pharmacologic agents with a well-documented history in respiratory medicine. Naturally occurring methylxanthines like theophylline (found in tea) and theobromine (found in cocoa) have been utilized for centuries as empirical remedies for breathing difficulties. The modern therapeutic application of methylxanthines began in the mid-20th century when theophylline emerged as a primary treatment for asthma and chronic bronchitis due to its dual bronchodilatory and anti-inflammatory properties [4] [7]. Theophylline’s mechanism of action involves multiple pathways: nonselective inhibition of phosphodiesterase enzymes (increasing intracellular cyclic AMP), antagonism of adenosine receptors (preventing bronchoconstriction), and activation of histone deacetylases (potentiating the anti-inflammatory effects of corticosteroids) [4].

Despite their efficacy, early methylxanthines exhibited a narrow therapeutic index (10–20 µg/mL serum concentration), with significant adverse effects like arrhythmias and seizures at marginally higher concentrations. This limitation spurred research into novel methylxanthine derivatives with improved safety and efficacy profiles. The evolution culminated in advanced molecules like Acebrophylline, designed to retain therapeutic benefits while mitigating risks associated with classical methylxanthines [4] [8].

Table 1: Key Methylxanthines in Respiratory Therapeutics

CompoundSourcePrimary MechanismTherapeutic Limitation
TheophyllineTea leavesPDE inhibition, adenosine antagonismNarrow therapeutic index, cardiac toxicity
TheobromineCocoaMild PDE inhibitionLow potency
CaffeineCoffee beansAdenosine receptor antagonismCNS side effects
AcebrophyllineSynthetic hybridPDE inhibition, mucoregulation, anti-inflammationImproved safety profile

Development of Acebrophylline: Structural Hybridization of Ambroxol and Theophylline-7-Acetate

Acebrophylline (chemical name: Ambroxol theophylline-7-acetate) is a rationally designed hybrid molecule synthesized through the covalent bonding of two pharmacologically active moieties:

  • Theophylline-7-acetic acid: A theophylline derivative retaining bronchodilatory properties via phosphodiesterase inhibition but with modified pharmacokinetics.
  • Ambroxol: A potent mucolytic and expectorant agent that enhances tracheobronchial secretion clearance by stimulating surfactant synthesis and ciliary activity [1] [9].

The hybridization reaction involves condensing equimolar amounts of ambroxol and theophylline-7-acetic acid in a polar solvent (e.g., ethanol or methanol), followed by crystallization. This process yields a stable salt with distinct solid-state properties, including two polymorphic forms and multiple solvates, as confirmed by X-ray diffractometry and thermal analysis [5] [9]. Crucially, this structural fusion confers synergistic mechanisms:

  • Bronchodilation: Via PDE inhibition (theophylline moiety) [1].
  • Mucoregulation: By reducing mucus viscosity and enhancing surfactant biosynthesis (ambroxol moiety) [1] [10].
  • Anti-inflammation: Through suppression of tumor necrosis factor-alpha (TNF-α) and leukotrienes [2] [8].

This triple-action profile distinguishes Acebrophylline from classical methylxanthines, allowing efficacy at lower doses with reduced cardiovascular side effects [2] [8].

Table 2: Structural and Functional Attributes of Acebrophylline

ComponentRole in Hybrid StructureBiological Action
Theophylline-7-acetateBronchodilator backbonePDE inhibition, adenosine receptor antagonism
AmbroxolMucoregulator/anti-inflammatory moduleSurfactant biosynthesis, mucus viscosity reduction
Hybrid SynergyIntegrated salt formEnhanced airway clearance + bronchodilation

Acebrophylline in Global Respiratory Disease Burden: Chronic Obstructive Pulmonary Disease, Asthma, and Chronic Bronchitis

The global burden of chronic respiratory diseases underscores the therapeutic significance of Acebrophylline. According to the World Health Organization, Chronic Obstructive Pulmonary Disease (COPD) is the fourth leading cause of death worldwide, responsible for 3.5 million deaths annually. Asthma affects over 260 million people, with disproportionately high morbidity in low- and middle-income countries where access to inhalers remains limited [3] [6]. Household air pollution and tobacco smoke are key risk factors, causing chronic inflammation, mucus hypersecretion, and airway remodeling [3].

Acebrophylline addresses multiple pathological facets of these diseases:

  • COPD Management: In moderate COPD patients, Acebrophylline (100 mg twice daily) significantly improves forced expiratory volume in 1 second (FEV₁), reduces dyspnea (measured by mMRC scale), and decreases sputum viscosity. When combined with long-acting muscarinic antagonists (e.g., tiotropium), it enhances lung function comparable to sustained-release theophylline but with fewer cardiovascular side effects [2].
  • Asthma Control: Acebrophylline reduces airway hyperresponsiveness and mucus plugging. As an add-on to inhaled corticosteroids, it improves FEV₁ by 0.27 L in asthma patients after 90 days [6].
  • Chronic Bronchitis: Its mucoregulatory action accelerates mucus clearance, alleviating chronic cough and sputum production [8] [10].

Notably, Acebrophylline-based combinations (e.g., with N-acetylcysteine) demonstrate amplified benefits. In a 2025 study, this combination improved COPD Assessment Test (CAT) scores by 6.6 points and FEV₁ by 0.197 L in COPD patients, underscoring its role in multidimensional disease management [6].

Table 3: Acebrophylline in Respiratory Disease Management

DiseaseKey Pathology TargetedClinical Outcomes with AcebrophyllineStudy Reference
Chronic Obstructive Pulmonary Disease (COPD)Airway inflammation, mucus plugs↑ FEV₁ (1.237L→1.414L), ↓ dyspnea, ↓ sputum viscosity [2]
AsthmaBronchospasm, mucus hypersecretion↑ FEV₁ (1.477L→1.747L), improved symptom scores [6]
Chronic BronchitisImpaired mucociliary clearanceReduced cough frequency, improved sputum expectoration [10]

Acebrophylline’s relevance is magnified in regions with limited access to inhalers, where oral therapies remain essential. Its inclusion in the Global Initiative for Chronic Obstructive Lung Disease (GOLD) guidelines as a muco-regulator highlights its role in comprehensive respiratory care [3] [6]. By integrating bronchodilation, anti-inflammation, and mucoregulation, Acebrophylline exemplifies the evolution of methylxanthines from symptomatic relievers to disease-modifying agents in global respiratory health.

Properties

CAS Number

96989-76-3

Product Name

Acebrophylline

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid

Molecular Formula

C22H28Br2N6O5

Molecular Weight

616.3 g/mol

InChI

InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15)

InChI Key

IPUHJDQWESJTGD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O

Synonyms

Ambromucil; Broncomnes; Surfolase; trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]-cyclohexanol Mono(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate); 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic Acid Compound with t

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.